![molecular formula C25H16F12O3 B12612407 (3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol CAS No. 881689-01-6](/img/structure/B12612407.png)
(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the trifluoromethylated phenol: This is achieved through electrophilic aromatic substitution reactions.
Etherification: The phenol is then reacted with a suitable alkylating agent to form the methoxy derivative.
Final coupling: The methoxy derivative is coupled with another trifluoromethylated phenol under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol is largely dependent on its ability to interact with various molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (3,5-Bis(trifluoromethyl)phenyl)methanol
- (3,5-Bis(trifluoromethyl)phenyl)methoxybenzene
- (3,5-Bis(trifluoromethyl)phenyl)thiourea
Comparison: Compared to these similar compounds, (3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol is unique due to the presence of multiple trifluoromethyl groups and methoxy linkages. These structural features confer enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
881689-01-6 |
|---|---|
Molekularformel |
C25H16F12O3 |
Molekulargewicht |
592.4 g/mol |
IUPAC-Name |
[3,5-bis[[3,5-bis(trifluoromethyl)phenyl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C25H16F12O3/c26-22(27,28)16-1-14(2-17(7-16)23(29,30)31)11-39-20-5-13(10-38)6-21(9-20)40-12-15-3-18(24(32,33)34)8-19(4-15)25(35,36)37/h1-9,38H,10-12H2 |
InChI-Schlüssel |
OBBPGAWMIATJIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
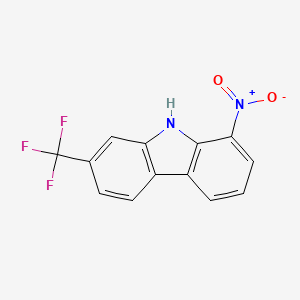
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
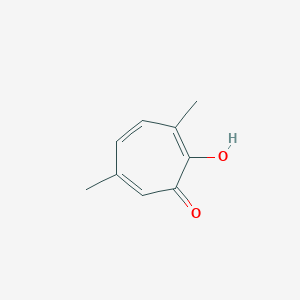
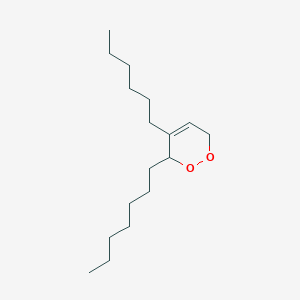
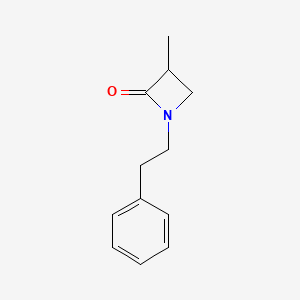

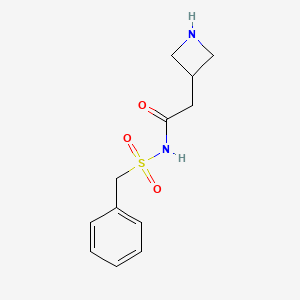
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)
